molecular formula C14H10BrN3OS2 B285448 N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2-pyridinylsulfanyl)acetamide

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2-pyridinylsulfanyl)acetamide

Número de catálogo B285448
Peso molecular: 380.3 g/mol
Clave InChI: UIHRUSPZRHBFTG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2-pyridinylsulfanyl)acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.

Mecanismo De Acción

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2-pyridinylsulfanyl)acetamide inhibits glutaminase activity by binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and NADPH, which are essential for cancer cell proliferation. N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2-pyridinylsulfanyl)acetamide has been shown to selectively inhibit glutaminase activity in cancer cells, but not in normal cells, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2-pyridinylsulfanyl)acetamide has been shown to decrease cell proliferation and induce cell death in cancer cells. It has also been shown to increase the sensitivity of cancer cells to chemotherapy. N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2-pyridinylsulfanyl)acetamide has been investigated for its potential as a treatment for other diseases such as neurodegenerative disorders and inflammatory diseases, but further research is needed to fully understand its biochemical and physiological effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2-pyridinylsulfanyl)acetamide in lab experiments is its selectivity for cancer cells, which allows for targeted treatment. However, N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2-pyridinylsulfanyl)acetamide has limitations in terms of its stability and solubility, which can affect its effectiveness in experiments. Further research is needed to optimize the use of N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2-pyridinylsulfanyl)acetamide in lab experiments.

Direcciones Futuras

There are several future directions for the research and development of N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2-pyridinylsulfanyl)acetamide. One direction is to optimize the synthesis method to improve the stability and solubility of N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2-pyridinylsulfanyl)acetamide. Another direction is to investigate the potential of N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2-pyridinylsulfanyl)acetamide as a treatment for other diseases such as neurodegenerative disorders and inflammatory diseases. Further research is also needed to fully understand the biochemical and physiological effects of N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2-pyridinylsulfanyl)acetamide and its potential as a therapeutic agent for cancer treatment.

Métodos De Síntesis

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2-pyridinylsulfanyl)acetamide can be synthesized through a multistep process involving the reaction of 6-bromo-1,3-benzothiazole-2-amine with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with 2-mercaptopyridine. The final product is obtained through purification using column chromatography.

Aplicaciones Científicas De Investigación

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2-pyridinylsulfanyl)acetamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in cell proliferation and increased sensitivity to chemotherapy. N-(6-bromo-1,3-benzothiazol-2-yl)-2-(2-pyridinylsulfanyl)acetamide has also been investigated for its potential as a treatment for other diseases such as neurodegenerative disorders and inflammatory diseases.

Propiedades

Fórmula molecular

C14H10BrN3OS2

Peso molecular

380.3 g/mol

Nombre IUPAC

N-(6-bromo-1,3-benzothiazol-2-yl)-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C14H10BrN3OS2/c15-9-4-5-10-11(7-9)21-14(17-10)18-12(19)8-20-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18,19)

Clave InChI

UIHRUSPZRHBFTG-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br

SMILES canónico

C1=CC=NC(=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.